Ukrain cation
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Overview
Description
Ukrain cation is a semi-synthetic compound derived from the alkaloid chelidonine, which is extracted from the plant Chelidonium majus. It is known for its potential anticancer properties and has been investigated for its effects on various types of cancer cells .
Preparation Methods
Ukrain cation is synthesized by conjugating one molecule of thiophosphoric acid with three molecules of chelidonine . The synthetic route involves the reaction of chelidonine with thiophosphoric acid under controlled conditions to form the final compound.
Chemical Reactions Analysis
Ukrain cation undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ukrain cation has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity of alkaloids. In biology, it has been investigated for its cytotoxic effects on cancer cells and its ability to modulate immune responses. In medicine, this compound has been explored as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of Ukrain cation involves its interaction with cellular targets and pathways. It exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cancer cells, leading to cell death. This compound also modulates the immune response by increasing the number of total T-cells and normalizing the T-helper/T-suppressor lymphocyte ratio .
Comparison with Similar Compounds
Ukrain cation is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include other alkaloids derived from Chelidonium majus, such as chelidonine and sanguinarine. this compound stands out due to its semi-synthetic nature and its ability to selectively target cancer cells while sparing healthy cells .
Properties
CAS No. |
732958-87-1 |
---|---|
Molecular Formula |
C66H72N6O15PS+3 |
Molecular Weight |
1252.3 g/mol |
IUPAC Name |
(1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |
InChI |
InChI=1S/C66H72N6O15PS/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89)/q+3/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?/m0/s1 |
InChI Key |
DZWOYVBKCHRHGV-OZLOOOLJSA-N |
Isomeric SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C |
Canonical SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C |
Origin of Product |
United States |
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